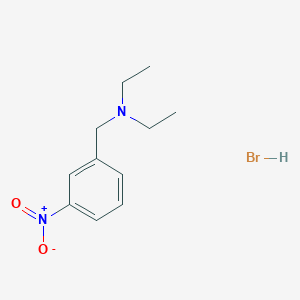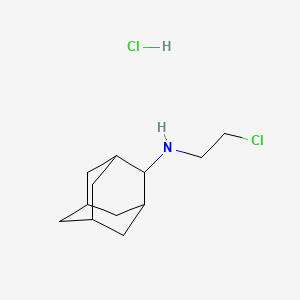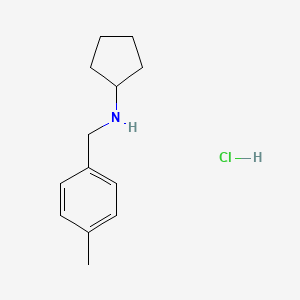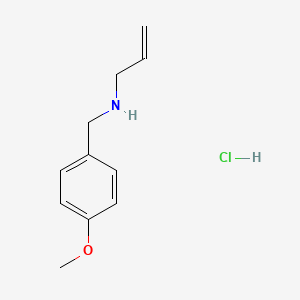![molecular formula C12H20ClNO B6319764 (Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride CAS No. 1158468-57-5](/img/structure/B6319764.png)
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-2-yl group attached to a [(4-methoxyphenyl)methyl]amine moiety, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Formation of the amine: The initial step involves the reaction of butan-2-ylamine with 4-methoxybenzyl chloride under basic conditions to form (Butan-2-yl)[(4-methoxyphenyl)methyl]amine.
Hydrochloride formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.
科学研究应用
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The methoxyphenyl group may also participate in hydrophobic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine: Similar structure but with the methoxy group in a different position.
(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the para position enhances its electron-donating properties, making it distinct from its analogs.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRQDBRGBTCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319798.png)
